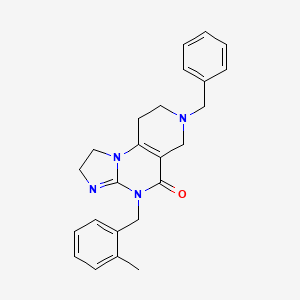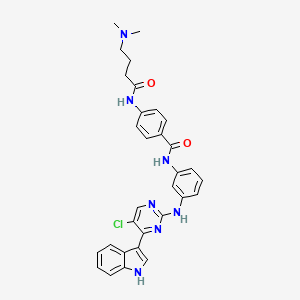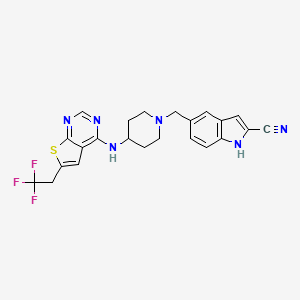![molecular formula C21H34N2O10S2 B560222 (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate CAS No. 1217474-40-2](/img/structure/B560222.png)
(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate
Vue d'ensemble
Description
NAS-181 est un antagoniste puissant et sélectif du récepteur de la 5-hydroxytryptamine 1B chez le rat. Ce composé est connu pour sa capacité à améliorer l'accumulation de 5-hydroxytryptophane dans les régions du cerveau du rat . Il a une formule moléculaire de C20H30N2O7S et un poids moléculaire de 442,53 .
Mécanisme D'action
NAS-181, also known as “(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate”, is a potent and selective antagonist for the rat 5-hydroxytryptamine1B (r5-HT1B) receptor .
Target of Action
NAS-181 primarily targets the 5-hydroxytryptamine1B (5-HT1B) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits adenylyl cyclase .
Mode of Action
NAS-181 acts as an antagonist at the 5-HT1B receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, NAS-181 inhibits the function of the 5-HT1B receptors, thereby increasing the levels of serotonin (5-HT) in the brain .
Biochemical Pathways
The primary biochemical pathway affected by NAS-181 is the serotonergic pathway . By acting as an antagonist at the 5-HT1B receptors, NAS-181 prevents the normal inhibitory feedback mechanism that regulates serotonin release. This results in an increase in serotonin levels in the brain .
Result of Action
The primary molecular effect of NAS-181 is the increase in serotonin levels in the brain . This can have various downstream effects depending on the specific neural circuits involved. For example, increased serotonin levels can lead to changes in mood, appetite, and sleep, among other physiological processes.
Analyse Biochimique
Biochemical Properties
NAS-181 interacts with the 5-HT1B receptor, a subtype of the serotonin receptor . It has a high affinity for the rat 5-HT1B receptor, with a Ki value of 47 nM . It is selective for 5-HT1B over other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 . The interaction between NAS-181 and the 5-HT1B receptor is antagonistic, meaning that NAS-181 blocks the action of serotonin at this receptor .
Cellular Effects
NAS-181 has been shown to influence cellular function by modulating the levels of serotonin, a neurotransmitter, in the brain . It potentiates potassium-stimulated 5-HT release in isolated and preloaded rat occipital cortical slices . It also increases extracellular levels of acetylcholine (ACh), but not glutamate or GABA, in the frontal cortex and ventral hippocampus of non-anesthetized rats when administered at doses of 1, 5, or 10 mg/kg .
Molecular Mechanism
The molecular mechanism of NAS-181 involves its binding to the 5-HT1B receptor, thereby blocking the action of serotonin . This leads to an increase in the release of serotonin and acetylcholine in certain areas of the brain . NAS-181 does not appear to directly inhibit or activate enzymes or cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of NAS-181 have been studied over time in laboratory settings . It has been shown to increase serotonin metabolism and synthesis in a dose-dependent manner within 1 hour of administration, with the effects still significant 8 hours after administration but not 24 hours later .
Dosage Effects in Animal Models
In animal models, the effects of NAS-181 vary with different dosages . At doses of 1, 5, or 10 mg/kg, NAS-181 increases acetylcholine release in the frontal cortex and ventral hippocampus of rats . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
Given its role as a 5-HT1B receptor antagonist, it likely influences the serotonin pathway .
Transport and Distribution
The transport and distribution of NAS-181 within cells and tissues have not been extensively studied. Given its effects on neurotransmitter levels in specific areas of the brain, it is likely that it is transported to these areas and distributed within neuronal cells .
Subcellular Localization
As a 5-HT1B receptor antagonist, it likely localizes to the cell membrane where these receptors are typically found .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NAS-181 implique plusieurs étapes. Une des étapes clés est la réaction d'un dérivé de morpholine avec du chlorure de trityle et de la triéthylamine dans le dichlorométhane pour donner de la N-tritylmorpholine. Ce composé intermédiaire est ensuite tosylé avec du chlorure de tosyle et de la pyridine pour donner la morpholine intermédiaire souhaitée .
Méthodes de production industrielle
Les méthodes de production industrielle de NAS-181 ne sont pas largement documentées. La synthèse suit généralement les procédures de laboratoire avec des modifications d'échelle pour garantir des rendements et une pureté plus élevés. Les conditions de réaction sont optimisées pour la production à l'échelle industrielle, y compris l'utilisation de réacteurs plus grands et de techniques de purification plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
NAS-181 subit plusieurs types de réactions chimiques, notamment :
Oxydation : NAS-181 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : NAS-181 peut participer à des réactions de substitution, en particulier à des substitutions nucléophiles, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et d'autres nucléophiles sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de dérivés de morpholine substitués.
Applications de la recherche scientifique
NAS-181 a plusieurs applications de recherche scientifique, notamment :
Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de la 5-hydroxytryptamine 1B dans le cerveau et leur implication dans la neurotransmission.
Études comportementales : Le composé est utilisé dans des études comportementales pour comprendre son impact sur le comportement animal, en particulier en relation avec les processus médiés par la sérotonine.
Mécanisme d'action
NAS-181 agit comme un antagoniste du récepteur de la 5-hydroxytryptamine 1B. En se liant à ce récepteur, il inhibe l'activité du récepteur, ce qui entraîne une augmentation de la libération de sérotonine. Ce mécanisme implique la régulation des niveaux de sérotonine dans le cerveau, ce qui peut affecter divers processus physiologiques et comportementaux .
Applications De Recherche Scientifique
NAS-181 has several scientific research applications, including:
Neuroscience: It is used to study the role of 5-hydroxytryptamine 1B receptors in the brain and their involvement in neurotransmission.
Behavioral Studies: The compound is used in behavioral studies to understand its impact on animal behavior, particularly in relation to serotonin-mediated processes.
Comparaison Avec Des Composés Similaires
NAS-181 est unique par sa forte sélectivité pour le récepteur de la 5-hydroxytryptamine 1B chez le rat. Des composés similaires comprennent :
GR127935 : Un antagoniste mixte des récepteurs de la 5-hydroxytryptamine 1B/1D.
SB224289 : Un autre antagoniste du récepteur de la 5-hydroxytryptamine 1B.
Comparé à ces composés, NAS-181 a une sélectivité plus élevée pour le récepteur de la 5-hydroxytryptamine 1B, ce qui en fait un outil précieux pour étudier ce sous-type de récepteur spécifique .
Propriétés
IUPAC Name |
methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMIRRDPBKNMY-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662762 | |
| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205242-62-2 | |
| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


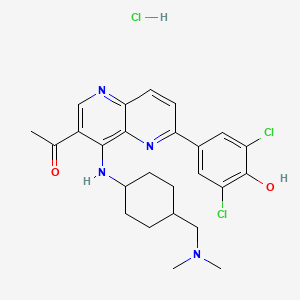

![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)
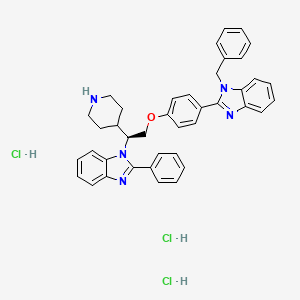
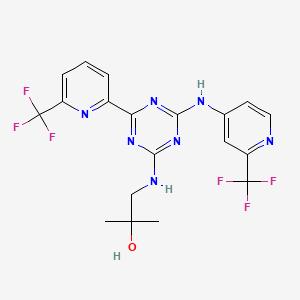
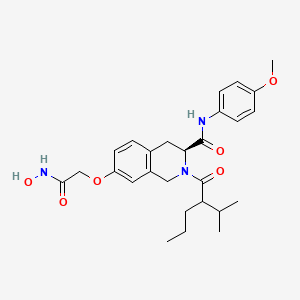
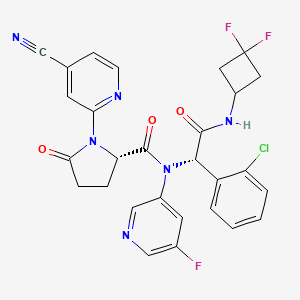

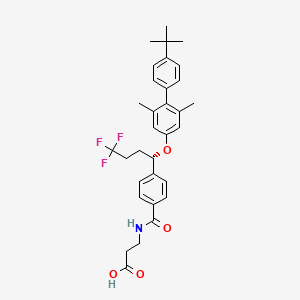
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

